molecular formula C10H18N4O B13619656 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13619656
M. Wt: 210.28 g/mol
InChI Key: PSYKRODWGHMPOW-UHFFFAOYSA-N
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Description

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

    Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.

    Amidation: The final step involves the reaction of the alkylated imidazole with propylamine to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the propylamino and propanamide groups.

    1-Propyl-2-methylimidazole: Similar structure but without the amide functionality.

    3-(1H-Imidazol-1-yl)propanamide: Similar structure but without the 2-methyl and propylamino groups.

Uniqueness

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(2-methylimidazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C10H18N4O/c1-3-4-13-9(10(11)15)7-14-6-5-12-8(14)2/h5-6,9,13H,3-4,7H2,1-2H3,(H2,11,15)

InChI Key

PSYKRODWGHMPOW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CN=C1C)C(=O)N

Origin of Product

United States

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